molecular formula C17H12Cl3N3O B8286697 Alteconazole

Alteconazole

Cat. No.: B8286697
M. Wt: 380.7 g/mol
InChI Key: HUSJLAKLJPOCEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alteconazole is a synthetic organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered cyclic ether group, which is highly reactive due to the ring strain. This compound features a triazole ring, a chlorophenyl group, and a dichlorophenyl group, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alteconazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.

    Attachment of Chlorophenyl and Dichlorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions.

    Epoxidation: The final step involves the formation of the epoxide ring, which can be achieved through the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The epoxide ring can undergo oxidation reactions to form diols.

    Reduction: Reduction of the compound can lead to the opening of the epoxide ring, forming alcohols.

    Substitution: The triazole and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Diols: From oxidation of the epoxide ring.

    Alcohols: From reduction of the epoxide ring.

    Substituted Triazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: The compound can act as a ligand in catalytic reactions.

Biology

    Antifungal Agents: Triazole-containing compounds are known for their antifungal properties.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including antifungal and anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Alteconazole involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The epoxide ring can react with nucleophilic sites in proteins, leading to covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with antifungal properties.

    Epoxides: A class of compounds with a three-membered cyclic ether group.

    Chlorophenyl Derivatives: Compounds containing chlorophenyl groups, known for their biological activities.

Uniqueness

The combination of the triazole ring, chlorophenyl, and dichlorophenyl groups in Alteconazole makes it unique in terms of its chemical reactivity and potential biological activities. This structural uniqueness can lead to specific interactions with biological targets, making it a compound of interest in various fields of research.

Properties

Molecular Formula

C17H12Cl3N3O

Molecular Weight

380.7 g/mol

IUPAC Name

1-[[2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole

InChI

InChI=1S/C17H12Cl3N3O/c18-12-3-1-11(2-4-12)17(8-23-10-21-9-22-23)16(24-17)14-6-5-13(19)7-15(14)20/h1-7,9-10,16H,8H2

InChI Key

HUSJLAKLJPOCEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2(C(O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

20.9 g of 1,2,4-triazole and 4.4 g of sodium hydride (50% strength dispersion in mineral oil) were dispersed in 150 mL of N,N-dimethylformamide, and a solution of 39.2 g of 2-bromomethyl-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-oxirane (isomer A) and 16.6 g of potassium iodide in 150 ml of N,N-dimethylformamide was added at room temperature. After 8 hours, the reaction solution was worked up as described in Example 2, and the product was recrystallized from diisopropyl ether. 31 g (81.9%) of 2-(1,2,4-triazol-1-ylmethyl)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-oxirane (isomer A) of melting point 119° C. were obtained (compound 3).
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
2-bromomethyl-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-oxirane
Quantity
39.2 g
Type
reactant
Reaction Step Two
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

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